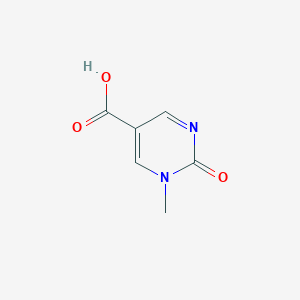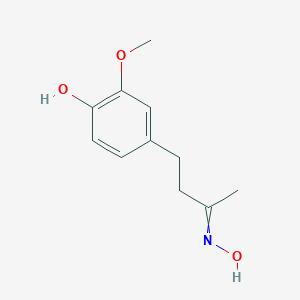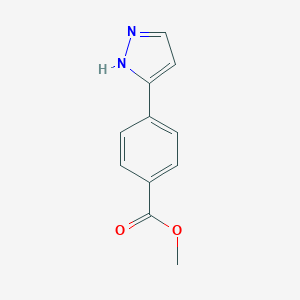
3-methoxy-5-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-5-methyl-1H-pyrazol-4-amine, also known as MMMP, is a chemical compound with potential applications in scientific research. It is a member of the pyrazole family of compounds, which have been extensively studied for their biological activities. MMMP has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of interest to researchers in various fields. In
Wirkmechanismus
The mechanism of action of 3-methoxy-5-methyl-1H-pyrazol-4-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. This compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. This compound has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, and to inhibit the growth and proliferation of bacteria. This compound has also been shown to protect neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-5-methyl-1H-pyrazol-4-amine has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized synthesis method. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experimental setups. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-5-methyl-1H-pyrazol-4-amine, including:
1. Further investigation of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new derivatives of this compound with improved solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs or therapies for the treatment of cancer and bacterial infections.
5. Examination of its effects on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been well-characterized, and its mechanism of action and biochemical and physiological effects are of interest to researchers in various fields. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to new insights and applications for this compound.
Synthesemethoden
The synthesis method for 3-methoxy-5-methyl-1H-pyrazol-4-amine involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-5-nitrothiophene with hydrazine hydrate to form 2,3-dimethyl-5-nitropyrazole. This compound is then reacted with methanol and sodium methoxide to form this compound. The synthesis method has been optimized to achieve high yields and purity, and the resulting compound has been characterized by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-methoxy-5-methyl-1H-pyrazol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain cancer cell lines, and its mechanism of action is of interest to researchers studying cancer biology. This compound has also been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have neuroprotective effects in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
173682-30-9 |
|---|---|
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3-methoxy-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H9N3O/c1-3-4(6)5(9-2)8-7-3/h6H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
KRMUFKTVDVQPTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)OC)N |
Kanonische SMILES |
CC1=C(C(=NN1)OC)N |
Synonyme |
1H-Pyrazol-4-amine,3-methoxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)








![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
